molecular formula C6H12O3 B14443442 (5S)-5,6-Dihydroxyhexanal CAS No. 74720-51-7

(5S)-5,6-Dihydroxyhexanal

Cat. No.: B14443442
CAS No.: 74720-51-7
M. Wt: 132.16 g/mol
InChI Key: BCCHUSAXPHBYGO-LURJTMIESA-N
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Description

(5S)-5,6-Dihydroxyhexanal is an organic compound with the molecular formula C6H12O3. It is a chiral dihydroxy aldehyde that serves as a potential building block in organic synthesis and medicinal chemistry . The compound is also known by its synonym, L-rhodinose, which is classified as a 2,3,6-trideoxyhexose . Compounds with this structural motif are of significant interest in pharmaceutical research, particularly as sugar moieties in the synthesis of complex natural products. For instance, the closely related derivative (3S,4S,5S)-3-amino-4,5-dihydroxyhexanal, known as daunosamine, is a critical component of anthracycline antibiotics like daunorubicin and doxorubicin . The stereochemistry and functional groups of this compound make it a valuable chiral precursor for constructing these and other biologically active molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74720-51-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

(5S)-5,6-dihydroxyhexanal

InChI

InChI=1S/C6H12O3/c7-4-2-1-3-6(9)5-8/h4,6,8-9H,1-3,5H2/t6-/m0/s1

InChI Key

BCCHUSAXPHBYGO-LURJTMIESA-N

Isomeric SMILES

C(CC=O)C[C@@H](CO)O

Canonical SMILES

C(CC=O)CC(CO)O

Origin of Product

United States

Advanced Stereoselective Synthetic Methodologies for 5s 5,6 Dihydroxyhexanal and Its Enantiomeric Derivatives

Biocatalytic Transformations

Deoxyribose-5-phosphate aldolase (B8822740) (DERA, EC 4.1.2.4) is a unique Class I aldolase that has garnered substantial attention for its synthetic applications. nih.govnih.gov Naturally, it catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate. nih.govnih.gov What makes DERA particularly valuable is its ability to utilize aldehydes as both the aldol donor and acceptor, a rare trait among aldolases. nih.govnih.gov This capability allows it to catalyze sequential, stereoselective aldol condensations, making it a highly effective biocatalyst for generating chiral molecules like (5S)-5,6-dihydroxyhexanal. nih.govnih.gov

The catalytic mechanism of DERA proceeds via a Class I aldolase pathway, which involves the formation of a Schiff base intermediate. wikipedia.org The key steps are as follows:

Schiff Base Formation: The catalytic lysine (B10760008) residue (Lys167 in E. coli DERA) in the enzyme's active site attacks the carbonyl group of the donor aldehyde (e.g., acetaldehyde), forming a carbinolamine that subsequently dehydrates to form a protonated Schiff base. nih.govwikipedia.org A nearby lysine residue (Lys201) facilitates this process by increasing the acidity of Lys167. wikipedia.org

Enamine Formation: The Schiff base then tautomerizes to a nucleophilic enamine intermediate. nih.gov

Carbon-Carbon Bond Formation: This enamine attacks the carbonyl group of an acceptor aldehyde, leading to the formation of a new carbon-carbon bond and a new stereocenter. nih.gov The stereoselectivity of this step is strictly controlled by the enzyme's active site architecture.

Hydrolysis: Finally, the resulting intermediate is hydrolyzed, releasing the aldol product and regenerating the free enzyme. nih.gov

This mechanism allows DERA to stereoselectively generate (S)-configured stereocenters. nih.gov The enzyme's ability to control the stereochemistry during the approach of the acceptor aldehyde is a notable aspect of its catalytic function. researchgate.net

A significant advantage of DERA in synthetic chemistry is its broad substrate promiscuity. nih.gov While its natural substrates are acetaldehyde and glyceraldehyde-3-phosphate, it can accept a wide variety of other aldehydes as both donors and, more importantly, as acceptors. nih.govvtt.fi This flexibility has been extensively explored to synthesize a range of valuable chiral compounds.

DERA has been shown to accept aldehydes with chain lengths of up to four carbons. nih.gov Furthermore, it can catalyze reactions with substituted aldehydes, such as chloroacetaldehyde, which is a key substrate in the synthesis of statin side-chain precursors. nih.govvtt.fi The enzyme's ability to accommodate non-native substrates has been a major focus of protein engineering efforts to further expand its synthetic utility. researchgate.netresearchgate.net For instance, DERA from Thermotoga maritima (DERATma) has been used to catalyze the aldol addition of ethanal to N-Cbz-protected aminoaldehydes. nih.gov

The table below summarizes the substrate scope of DERA from different sources for various acceptor aldehydes.

Acceptor AldehydeDERA SourceProductReference
ChloroacetaldehydeEscherichia coli(3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside vtt.fi
N-Cbz-3-aminopropanalThermotoga maritimaN-Cbz protected amino-alcohol nih.gov
Hexanal (B45976)DERA 024(R)-3-hydroxy octanal researchgate.net
2-substituted acetaldehydesEscherichia coliSubstituted lactols figshare.com

One of the most remarkable features of DERA is its capacity to catalyze sequential or tandem aldol reactions. researchgate.netwikipedia.org This process involves the initial aldol addition of a donor aldehyde to an acceptor, followed by a second aldol addition of another donor aldehyde to the initial product. This tandem reaction is thermodynamically driven and often terminates with the formation of a stable intramolecular hemiacetal, a cyclic hexapyranose. nih.govwikipedia.org

This unique catalytic activity was first observed with E. coli DERA, which catalyzed a double aldol condensation of three acetaldehyde molecules. nih.gov The reaction proceeds with high stereoselectivity, controlled by the enzyme. nih.gov The resulting 2,4,6-trideoxy-d-erythro-hexapyranoside is a valuable chiral intermediate for the synthesis of hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. nih.gov

Hyperthermophilic DERAs, such as those from Pyrobaculum aerophilum and Thermotoga maritima, have shown even greater efficiency in producing cyclic hexapyranose compared to the E. coli enzyme. nih.govvtt.fi These enzymes are also more resistant to high concentrations of acetaldehyde, a crucial factor for industrial applications. nih.gov

DERA SourceSubstratesKey ProductAdvantageReference
Escherichia coliAcetaldehyde (3 molecules)2,4,6-trideoxy-d-erythro-hexapyranosideFirst demonstration of tandem reaction nih.gov
Thermotoga maritimaAcetaldehyde and ChloroacetaldehydeStatin side-chain precursorHigher reaction rate and stability researchgate.net
Pyrobaculum aerophilumAcetaldehyde (3 molecules)Cyclic hexapyranoseHigh resistance to acetaldehyde nih.gov

To further enhance the synthetic utility of DERA, it has been integrated into multi-enzyme cascade reactions. vtt.fiproquest.com These cascades combine the C-C bond-forming ability of DERA with other enzymatic transformations to produce more complex molecules in a one-pot setup. rsc.orgresearchgate.net This approach offers several advantages, including improved atom economy, reduced downstream processing, and the ability to overcome thermodynamic limitations. nih.gov

A notable application is the synthesis of δ-lactones, which are precursors for statin side chains. rsc.orgresearchgate.net In a typical cascade, DERA first catalyzes a double aldol reaction using acetaldehyde to produce a chiral lactone precursor. rsc.orgresearchgate.net Subsequently, an alcohol dehydrogenase (ADH) or an aldehyde dehydrogenase (AlDH) oxidizes the intermediate to the corresponding lactone. rsc.orgresearchgate.net These cascades often require a cofactor regeneration system, such as NADPH oxidase (NOX) or glucose dehydrogenase (GDH), to recycle the NAD(P)+/NAD(P)H cofactor. rsc.orgnih.gov

For example, a three-step one-pot enzymatic cascade has been developed utilizing DERA, an ADH, and a cofactor regeneration system to synthesize a δ-lactone with the same stereochemistry as the statin side chain precursor from the achiral substrate acetaldehyde. rsc.orgresearchgate.net

Despite its synthetic potential, wild-type DERA often exhibits limitations such as low activity, poor stability in the presence of high aldehyde concentrations, and a restricted substrate scope, which can hinder its industrial application. nih.govresearchgate.net To overcome these drawbacks, rational design and directed evolution have been employed to engineer DERA variants with improved properties. nih.govresearchgate.netnih.gov

Rational Design involves making specific mutations in the enzyme's active site based on its crystal structure and catalytic mechanism. researchgate.netvtt.fi For instance, mutations have been designed to alter substrate specificity and improve the retro-aldol reaction with non-phosphorylated substrates. vtt.fi

Directed Evolution , on the other hand, mimics the process of natural selection in the laboratory. d-nb.info It involves creating large libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with desired improvements, such as enhanced stability, activity, or altered stereoselectivity. researchgate.netranomics.com This approach has successfully generated DERA variants with significantly improved tolerance to high substrate concentrations and increased catalytic efficiency for the synthesis of statin precursors. researchgate.netvtt.fi For example, a genetically engineered Lactobacillus brevis DERA (LbDERA C42M E78K) showed improved activity and stability compared to the wild-type enzyme. rsc.org

The table below highlights some engineered DERA variants and their improved properties.

DERA VariantEngineering StrategyImproved PropertyApplicationReference
E. coli DERA (Multiple variants)Directed EvolutionImproved activity and substrate specificitySynthesis of statin precursors researchgate.net
Lactobacillus brevis DERA C42M E78KGenetic EngineeringImproved activity and stabilityLactone synthesis cascade rsc.orgresearchgate.net
E. coli DERA Phe200IleRandom MutagenesisReduced Km for chloroacetaldehydeSynthesis of (3R,5S)-6-chloro-2,4,6-trideoxyhexapyranoside nih.gov

Deoxyribose-5-Phosphate Aldolase (DERA)-Mediated Catalysis

Rational and Directed Enzyme Engineering Strategies for DERA Optimization
Directed Evolution Approaches

Directed evolution has emerged as a powerful strategy to tailor aldolases for the synthesis of specific stereoisomers, such as this compound, by modifying their natural catalytic properties. nih.govresearchgate.net This approach mimics natural selection in a laboratory setting, involving iterative cycles of gene mutagenesis to create diverse enzyme libraries, followed by high-throughput screening to identify variants with desired functionalities. nih.govcaltech.edu For aldolases, directed evolution has been successfully employed to alter substrate specificity, enhance catalytic activity, and, most importantly, control stereoselectivity. nih.govresearchgate.netmpg.de

A key achievement in this area is the ability to modify the stereochemical course of an aldolase-catalyzed reaction. pnas.org By introducing mutations, researchers can influence the facial selectivity of the enzyme, dictating which face of the donor molecule attacks the acceptor aldehyde. This has been demonstrated in the evolution of complementary aldolases that catalyze aldol reactions with opposite stereochemical outcomes, enabling the selective synthesis of different stereoisomeric products from the same starting materials. nih.gov For instance, the evolution of tagatose-1,6-bisphosphate aldolase resulted in a variant with an 80-fold improvement in kcat/Km for a non-natural substrate, leading to a 100-fold change in stereospecificity and the formation of a product with unnatural diastereoselectivity. pnas.org

The process often involves creating mutant libraries through methods like error-prone PCR or saturation mutagenesis. mpg.de These libraries can contain thousands to millions of unique enzyme variants. mpg.de Subsequent screening assays are crucial for identifying improved catalysts. For example, l-threonine (B559522) aldolase (LTA) has been engineered for improved Cβ stereoselectivity using a combinatorial active-site saturation test (CAST) strategy, which involves creating small, focused libraries of mutants with substitutions at residues lining the substrate-binding pocket. acs.orgacs.org This approach successfully identified LTA variants with dramatically improved diastereoselectivity for the synthesis of β-hydroxy-α-amino acids. acs.org

Table 1: Examples of Directed Evolution in Aldolases for Modified Stereoselectivity

Enzyme Strategy Improvement Reference
Tagatose-1,6-bisphosphate aldolase DNA shuffling and screening 100-fold change in stereospecificity pnas.org
N-acetylneuraminate lyase (NAL) Directed evolution Generation of complementary aldolases with opposite stereoselectivity nih.gov
Structure-Guided Rational Design Methodologies

Structure-guided rational design offers a targeted approach to engineering aldolases for specific stereoselective syntheses. Unlike directed evolution, which relies on random mutagenesis and screening, rational design utilizes detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict mutations that will confer desired properties. nih.govresearchgate.net This methodology is particularly effective for altering enantioselectivity by modifying the interactions between the substrate and the enzyme's active site. nih.gov

The process begins with the identification of key amino acid residues in the active site that influence substrate binding and orientation. acs.org By analyzing the crystal structure of the enzyme, often in complex with a substrate or analog, researchers can pinpoint residues that form the binding pocket. acs.org Mutations are then introduced to these selected residues to reshape the active site, thereby favoring the binding of one substrate enantiomer or promoting a specific reaction trajectory that leads to the desired product stereoisomer. acs.orgnih.gov For example, introducing a new hydrogen-bond anchoring point within the active site of a P411 enzyme successfully inverted its enantioselectivity. nih.gov

Steric hindrance is another key principle exploited in rational design. By replacing bulky amino acid residues with smaller ones (e.g., glycine (B1666218) or alanine), the active site pocket can be enlarged to accommodate non-native substrates or to alter the preferred orientation of the substrate, thereby influencing stereochemical outcomes. nih.gov This strategy has been successfully applied to various dehydrogenases and reductases. nih.gov In the context of aldolases, rational design has been used to improve the diastereoselectivity of L-threonine aldolase (LTA) from Escherichia coli. acs.org Based on the crystal structure, specific residues in the binding pocket were mutated to enhance the stereoselectivity. acs.org

While powerful, a purely rational design approach can be limited by the complexities of protein dynamics and the challenge of accurately predicting the effects of mutations. longdom.org Consequently, it is often used in combination with other techniques in a "semi-rational" approach. nih.gov

Computational Modeling and Predictive Analytics for Enzyme Engineering

Computational modeling and predictive analytics are increasingly integral to the engineering of enzymes like aldolases for stereoselective synthesis. nih.govnih.gov These computational tools provide deep insights into enzyme structure-function relationships, guide the design of mutant libraries, and predict the functional outcomes of mutations, thereby accelerating the development of improved biocatalysts. nih.govnih.govacs.org

Computational Enzyme Design:

De Novo Design: Computational algorithms can be used to design enzymes from scratch to catalyze specific reactions with high stereoselectivity. nih.govresearchgate.net This involves creating an idealized active site for the desired reaction's transition state and then building a protein scaffold around it. researchgate.net This approach has been successfully used to create enzymes for the Diels-Alder reaction, a carbon-carbon bond-forming reaction not found in nature, with designed enzymes exhibiting high stereoselectivity. nih.govresearchgate.net

Mechanism-Guided Engineering: Computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, allow researchers to model the enzymatic reaction at an atomic level. nih.govacs.org This provides a detailed understanding of the reaction pathway and the transition states involved, which is crucial for designing mutations that can selectively stabilize the transition state leading to the desired stereoisomer. nih.gov

Predictive Analytics and Machine Learning:

Data-Driven Models: Machine learning and other data-driven models are powerful tools for navigating the vast sequence space of possible enzyme variants. nih.govnih.gov These models are trained on existing datasets of enzyme sequences and their corresponding activities or selectivities. nih.govacs.org Once trained, they can predict the properties of new, uncharacterized enzyme sequences, allowing for the in silico screening of large mutant libraries to identify promising candidates for experimental testing. nih.gov

Feature-Based Prediction: These predictive models rely on encoding enzyme sequences and substrates into numerical features. nih.govacs.org For instance, protein sequences can be represented by their physicochemical properties, while substrates can be described by molecular fingerprints or graph-based representations. acs.org The model then learns the relationship between these features and the observed catalytic activity or selectivity. nih.gov

The integration of computational modeling with experimental techniques like directed evolution creates a powerful synergy. nih.gov Computational tools can be used to design smaller, "smarter" mutant libraries that are enriched in functional variants, thereby reducing the experimental screening effort required to find improved enzymes. acs.org

Biocatalytic Process Intensification: Whole-Cell Systems and Enzyme Immobilization Techniques

Process intensification aims to develop more efficient, sustainable, and cost-effective biocatalytic processes. nih.gov For the synthesis of compounds like this compound, two key strategies for process intensification are the use of whole-cell systems and enzyme immobilization. nih.govnih.gov

Whole-cell biocatalysis can be implemented in various reactor configurations, including packed-bed reactors and microreactors, to enable continuous processing. unimi.it Biphasic systems, using water-immiscible organic solvents or ionic liquids, can be employed with whole-cell catalysts to overcome issues of low substrate/product solubility or to mitigate substrate/product inhibition. nih.gov

Enzyme Immobilization Techniques: Immobilization confines an enzyme to a solid support, which offers numerous benefits for industrial applications. nih.govmdpi.comnih.gov Immobilized enzymes are typically more stable to changes in temperature and pH, can be easily separated from the reaction mixture, and can be reused for multiple reaction cycles, which is crucial for economic feasibility. mdpi.comnih.gov

There are several methods for enzyme immobilization: nih.govfrontiersin.org

Adsorption/Carrier-Binding: This method relies on the physical adsorption of the enzyme onto the surface of a water-insoluble carrier, such as polysaccharide derivatives or synthetic polymers, through non-covalent interactions. nih.gov

Covalent Bonding: This involves the formation of covalent bonds between the enzyme and the support material, resulting in a more stable and durable biocatalyst. doaj.org

Entrapment/Encapsulation: The enzyme is physically confined within a porous matrix, such as a polymer gel or membrane. frontiersin.org

Cross-Linking: Enzymes are linked together to form cross-linked enzyme aggregates (CLEAs). This is a carrier-free immobilization method. nih.gov

Table 2: Comparison of Whole-Cell and Immobilized Enzyme Systems

Feature Whole-Cell Systems Immobilized Enzyme Systems
Catalyst Preparation Simpler, no purification needed More complex, requires enzyme purification
Cost Generally lower Higher due to purification and support materials
Cofactor Regeneration Often inherent Requires addition of external cofactors or a separate regeneration system
Stability Enzyme is protected by the cell Stability is often enhanced by immobilization
Mass Transfer Can be limited by the cell membrane Can be influenced by the support material

| Reusability | Possible | A key advantage |

Alternative Aldolase-Catalyzed Asymmetric Transformations

D-Fructose-6-Phosphate Aldolase (FSA) Variant Studies

D-fructose-6-phosphate aldolase (FSA) from Escherichia coli (gene name fsaA) is a particularly versatile aldolase for asymmetric synthesis. nih.govuniprot.org Unlike many other aldolases, it does not strictly require phosphorylated substrates, making it a valuable tool for a broader range of chemical transformations. nih.gov Protein engineering, through both rational design and directed evolution, has been applied to FSA to generate variants with improved properties for the synthesis of diverse polyhydroxylated compounds. nih.govnih.gov

Studies have focused on creating FSA variants with altered substrate specificity and enhanced catalytic efficiency. nih.govresearchgate.net For example, structure-guided saturation mutagenesis of non-catalytic active-site residues has yielded new FSA variants with a wider substrate scope towards various substituted arylated aldehydes. nih.gov These engineered enzymes provide new catalysts for the controlled asymmetric synthesis of substituted aldols. nih.gov

One notable variant is FSA A129S, which was developed to have an improved affinity for dihydroxyacetone (DHA), a common donor substrate in aldol reactions. researchgate.net The kcat/KM value for DHA was 17-fold higher for the A129S mutant compared to the wild-type enzyme. researchgate.net Interestingly, this variant showed reduced efficiency towards other donors like hydroxyacetone (B41140), demonstrating how a single mutation can finely tune substrate selectivity. researchgate.net This differential selectivity between the wild-type and mutant FSA allows for greater control over which molecule acts as the donor and which acts as the acceptor in cascade reactions, facilitating the synthesis of complex polyhydroxylated molecules. researchgate.net

Table 3: Kinetic Parameters of Wild-Type FSA and FSA A129S Variant

Substrate Enzyme kcat/KM Improvement/Reduction Reference
Dihydroxyacetone (DHA) FSA A129S 17-fold higher than WT researchgate.net
Hydroxyacetone FSA A129S 3.5-fold lower than WT researchgate.net
Enantioselective Synthesis of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are prevalent structural motifs in many natural products and pharmaceuticals, making their stereoselective synthesis a significant goal in organic chemistry. url.edursc.orgkit.edu Aldolases, including engineered variants of D-fructose-6-phosphate aldolase (FSA) and 2-deoxy-D-ribose-5-phosphate aldolase (DERA), have been successfully employed as catalysts for the asymmetric synthesis of these valuable compounds. url.eduresearchgate.net

The synthetic strategy typically involves a two-step process. url.edu The first step is a biocatalytic aldol addition of a simple aliphatic nucleophile (e.g., ethanal, propanone) to an N-Cbz-protected aminoaldehyde. url.edu This key carbon-carbon bond-forming reaction is catalyzed by the aldolase and sets the stereochemistry of the product. url.edu Engineered FSA variants have proven effective in catalyzing the addition of various ketones to these aminoaldehydes. url.eduresearchgate.net

The subsequent step involves a chemical transformation, such as reductive amination, to cyclize the aldol adduct into the final heterocyclic product. url.edu This chemoenzymatic approach has been used to synthesize a range of N-heterocyclic derivatives, including substituted piperidines and pyrrolidines, with high stereoselectivity (e.g., 96-98% enantiomeric excess and 97:3 diastereomeric ratio). url.edu This demonstrates the power of combining the exquisite stereocontrol of biocatalysts with traditional organic reactions to access complex chiral molecules.

Complementary Enzymatic Systems in Stereoselective Conversions

Enzymes, with their inherent chirality and high specificity, are powerful tools for asymmetric synthesis. Complementary enzymatic systems, employing different classes of enzymes, can be strategically used to control the stereochemical outcome of synthetic routes leading to this compound.

Aldehyde Dehydrogenase-Mediated Transformations

Aldehyde dehydrogenases (ADHs) are a class of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, utilizing NAD(P)+ as a cofactor. While their primary role in metabolism is detoxification, their synthetic utility is being increasingly explored. In the context of producing chiral dihydroxy aldehydes, ADHs can be employed in multi-enzyme cascade reactions. For instance, a stereoselective aldol addition to form a dihydroxy ketone can be followed by a reduction step catalyzed by an alcohol dehydrogenase to create the desired diol stereochemistry. Subsequently, an aldehyde dehydrogenase could be used in a later step of a synthetic pathway, for example, to selectively oxidize a primary alcohol in a polyol intermediate to an aldehyde.

The stereoselectivity of ADHs is crucial. Different ADHs exhibit distinct substrate specificities and stereopreferences, allowing for the synthesis of either (R)- or (S)-alcohols from a prochiral ketone. For instance, ADHs from Lactobacillus species have been identified as (R)-specific enzymes, while many others are (S)-specific. nih.gov This complementarity is essential for accessing different enantiomers of a target molecule.

A key challenge in using dehydrogenases is the need for stoichiometric amounts of expensive nicotinamide (B372718) cofactors. To address this, cofactor regeneration systems are often employed. Formate (B1220265) dehydrogenase (FDH) is a commonly used enzyme for regenerating NADH from NAD+ by oxidizing formate to carbon dioxide. nih.gov This allows for the use of a catalytic amount of the cofactor, making the process more economically viable.

Oxidases for Lactol Oxidation Processes

This compound exists in equilibrium with its cyclic hemiacetal form, a lactol. The stereoselective oxidation of this lactol can yield a chiral lactone, which is a stable intermediate that can be later converted to the desired aldehyde. Oxidases are enzymes that catalyze oxidation reactions using molecular oxygen as the oxidant, often producing hydrogen peroxide or water as a byproduct.

The enzymatic oxidation of lactols is a known transformation. For instance, alcohol dehydrogenases have been shown to catalyze the biotransformation of lactols to lactones in the presence of a cofactor. This has been applied in the synthesis of statin intermediates. While specific oxidases for the direct, stereoselective oxidation of 5,6-dihydroxyhexanal lactol are not extensively documented in readily available literature, the principle of enzymatic kinetic resolution of hemiacetals has been demonstrated. In one study, the enzyme-catalyzed dynamic kinetic resolution of 1,3-oxathiolane (B1218472) derivatives, which are cyclic hemiacetals, was achieved with high stereoselectivity. acs.org This suggests that a screening approach with a diverse panel of oxidases or dehydrogenases could identify enzymes capable of the stereoselective oxidation of the lactol form of 5,6-dihydroxyhexanal.

The use of oxidases is advantageous as it often circumvents the need for cofactor regeneration systems required by dehydrogenases. However, the hydrogen peroxide produced by some oxidases can be detrimental to the enzyme and other reaction components, sometimes necessitating the addition of a catalase to decompose it.

Chemo-Enzymatic Hybrid Methodologies

Chemo-enzymatic hybrid methodologies combine the strengths of both chemical and enzymatic catalysis to create efficient and highly selective synthetic routes. mdpi.com These approaches can overcome the limitations of using either method in isolation. For the synthesis of this compound, a chemo-enzymatic cascade could involve a chemical step to construct the carbon backbone followed by enzymatic steps to introduce the desired stereocenters.

An example of a chemo-enzymatic cascade for the production of chiral aldehydes involves an initial chemical reaction, such as a Heck coupling, to create an unsaturated carboxylic acid. This intermediate is then fed into a multi-enzyme system within a whole-cell biocatalyst. This system can consist of a carboxylic acid reductase (CAR) to convert the acid to an aldehyde, and an enoate reductase (ERED) to stereoselectively reduce the carbon-carbon double bond. acs.org

De Novo Asymmetric Organic Synthesis Pathways

De novo asymmetric organic synthesis aims to construct chiral molecules from simple, achiral starting materials using chiral catalysts or auxiliaries to control the stereochemical outcome.

Chiral Auxiliary and Asymmetric Catalysis in Diastereoselective Control

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. Evans oxazolidinones are a well-known class of chiral auxiliaries that are highly effective in controlling the stereochemistry of aldol reactions. chem-station.com

To synthesize the 1,2-diol moiety of this compound, an Evans aldol reaction can be employed. In this approach, an N-acyl oxazolidinone is enolized, and the resulting chiral enolate reacts with an aldehyde. The stereochemistry of the resulting β-hydroxy carbonyl compound is controlled by the chiral auxiliary. By selecting the appropriate Evans auxiliary and reaction conditions, it is possible to achieve high diastereoselectivity for the desired syn- or anti-diol precursor. researchgate.net After the aldol reaction, the chiral auxiliary can be cleaved to reveal the carboxylic acid, which can then be reduced to the corresponding primary alcohol.

Table 1: Diastereoselective Evans Aldol Reaction

Chiral AuxiliaryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinonePropanalBu₂BOTf>99:1
(S)-4-benzyl-2-oxazolidinoneIsobutyraldehydeTiCl₄3:97

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large amount of chiral product. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective conversion of prochiral alkenes into vicinal diols. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.

For the synthesis of this compound, a precursor containing a terminal double bond, such as 5-hexenal, could be subjected to Sharpless asymmetric dihydroxylation. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which face of the double bond is hydroxylated, allowing for the selective synthesis of either the (5S,6R) or (5R,6S) diol. alfa-chemistry.com

Table 2: Sharpless Asymmetric Dihydroxylation of a Model Alkene

AlkeneChiral LigandEnantiomeric Excess (ee)
1-Octene(DHQD)₂PHAL97%
1-Octene(DHQ)₂PHAL94%

Derivation of Chiral Building Blocks from Carbohydrate Feedstocks (e.g., D-Glucose)

Carbohydrates, such as D-glucose, are abundant and inexpensive sources of chirality, making them attractive starting materials for the synthesis of complex chiral molecules. scripps.edu The synthesis of this compound from D-glucose would involve a series of chemical transformations to modify the existing stereocenters and functional groups.

A plausible synthetic route could start with the protection of the hydroxyl groups of D-glucose, followed by selective deoxygenation at specific positions to obtain the desired carbon skeleton. For instance, the conversion of D-glucose to a 6-deoxy derivative is a known transformation. sciepublish.com Further manipulations would be required to establish the correct stereochemistry at C5. This might involve an inversion of configuration at this center. Finally, cleavage of the pyranose ring and adjustment of the oxidation states of the terminal carbons would yield the target dihydroxy aldehyde.

For example, a synthetic strategy could involve the conversion of D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This intermediate can then be transformed into a 6-deoxy derivative. Subsequent steps would focus on the manipulation of the stereocenter at C5 and the eventual oxidative cleavage of the furanose ring to generate the open-chain dihydroxy aldehyde. rroij.com The synthesis of C6-modified mannose building blocks from D-glucose derivatives has also been reported, highlighting the feasibility of modifying the C6 position of hexoses. beilstein-journals.org

Innovations in Enantioselective Carbon-Carbon Bond Formation Strategies

The stereocontrolled construction of carbon-carbon bonds is a cornerstone of modern asymmetric synthesis, providing a direct pathway to complex chiral molecules from simpler precursors. For the synthesis of this compound and its enantiomeric derivatives, innovations in enantioselective carbon-carbon bond formation are pivotal. These strategies primarily focus on the creation of the C5-C6 bond or the construction of the carbon backbone with the desired stereochemistry, which can then be elaborated to the target molecule. Methodologies such as asymmetric aldol reactions, palladium-catalyzed asymmetric allylic alkylation, and biocatalytic approaches have demonstrated significant potential in generating chiral α-hydroxy and β-hydroxy carbonyl compounds, which are key structural motifs within this compound.

Recent advancements in organocatalysis have propelled the direct asymmetric aldol reaction as a powerful tool for C-C bond formation. nih.gov This method avoids the use of pre-formed enolates, thus offering a more atom-economical and operationally simpler approach. nih.gov Proline and its derivatives have been identified as effective catalysts in mediating the reaction between a ketone donor and an aldehyde acceptor. nih.gov The generally accepted mechanism involves the formation of a chiral enamine intermediate from the catalyst and the ketone, which then attacks the aldehyde. The catalyst's stereochemical information is efficiently transferred during this process, leading to the formation of a β-hydroxy ketone with high enantioselectivity. nih.gov While direct application to this compound synthesis is not extensively documented, the principles of asymmetric aldol reactions are highly relevant for the construction of its backbone. For instance, the reaction between a protected hydroxyacetone derivative and a suitable aldehyde could establish the desired stereocenters.

Palladium-catalyzed asymmetric allylic alkylation (AAA) of enolates represents another sophisticated strategy for the enantioselective synthesis of α-tertiary hydroxyaldehydes, which are valuable precursors. nih.gov This method has been successfully employed to generate α-tetra-substituted stereogenic centers with excellent yield and enantiomeric excess. nih.gov The reaction typically involves the treatment of an enol carbonate with a chiral palladium catalyst, which regio- and enantioselectively generates a protected α-tertiary hydroxyaldehyde. nih.gov The choice of the chiral ligand is crucial as it controls both the regioselectivity and the enantioselectivity of the transformation. nih.gov

Biocatalysis offers a highly efficient and selective alternative for the synthesis of chiral dihydroxy compounds. The enantioselective reduction of a diketone, such as 3,5-dioxo-6-(benzyloxy)hexanoic acid, ethyl ester, using microbial cells or isolated enzymes can produce dihydroxy esters with exceptional stereocontrol. nih.gov For example, the use of Acinetobacter calcoaceticus has been shown to reduce a diketoester to the corresponding (3R, 5S)-dihydroxy ester with high enantiomeric excess (99.4% e.e.). nih.gov These dihydroxy esters are versatile intermediates that can be readily converted to the target aldehyde, this compound, through selective functional group transformations. The biocatalytic process is often highly specific, with different enzymes capable of reducing the ketone groups sequentially and with distinct stereoselectivities. nih.gov

Another innovative approach involves the use of thiamine (B1217682) diphosphate-dependent lyases (ThDP-lyases) for the umpolung carboligation of aldehydes. This biocatalytic method allows for the formation of chiral α-hydroxy ketones from inexpensive aldehyde precursors. semanticscholar.org The application of these enzymes in biphasic media with recombinant whole cells has led to high productivities, demonstrating the industrial viability of this strategy for constructing key chiral building blocks. semanticscholar.org

The following table summarizes key findings in enantioselective C-C bond formation strategies applicable to the synthesis of chiral dihydroxy aldehydes and their precursors.

Methodology Catalyst/Enzyme Substrates Product Key Findings
Asymmetric Aldol ReactionProline derivativesKetones and α-ketoacidsα-hydroxycarboxylic acid estersGood yields and excellent enantiomeric excess. nih.gov
Palladium-Catalyzed Asymmetric Allylic AlkylationPalladium catalyst with chiral ligandSiloxy enol carbonatesα-tertiary hydroxyaldehydesExcellent yield and enantiomeric excess; ligand controls regio- and enantioselectivity. nih.gov
Biocatalytic ReductionAcinetobacter calcoaceticus3,5-dioxo-6-(benzyloxy) hexanoic acid, ethyl ester(3R,5S)-dihydroxy-6-(benzyloxy) hexanoic acid, ethyl esterHigh enantiomeric excess (99.4% e.e.) and good conversion rates. nih.gov
Biocatalytic CarboligationThiamine diphosphate-dependent lyases (ThDP-lyases)Aldehydesα-hydroxy ketonesHigh productivity (80-100 g/L) in biphasic media with recombinant whole cells. semanticscholar.org

Unraveling the Metabolic Pathways and Biosynthesis of 5s 5,6 Dihydroxyhexanal and Its Analogs

Investigation of Natural Occurrence and Elucidation of Biosynthetic Origin

While the specific natural occurrence of (5S)-5,6-Dihydroxyhexanal is not extensively documented in readily available literature, its structural components provide clues to its likely biosynthetic origins. The six-carbon backbone is suggestive of pathways involving fatty acid metabolism or the degradation of larger molecules. The presence of a terminal aldehyde and a vicinal diol points towards a series of oxidative and hydrolytic enzymatic reactions.

Research into related compounds, such as the self-condensation products of hexanal (B45976) found in Valencia orange oil, indicates that short-chain aldehydes are prevalent in nature and can undergo further modifications. nih.govresearchgate.net The biosynthesis of this compound likely commences from a C6 precursor, possibly derived from the lipoxygenase pathway acting on polyunsaturated fatty acids. This pathway is known to generate a variety of oxidized lipid species that can be further metabolized to shorter-chain aldehydes and alcohols. The stereospecificity of the diol at the C5 position strongly implies an enzyme-catalyzed process, as non-enzymatic oxidation would typically result in a racemic mixture.

Detailed Analysis of Enzymatic Transformations in Biosynthetic Cascades

The formation of this compound from a putative precursor like hexenal (B1195481) or a related six-carbon olefin would necessitate a cascade of specific enzymatic reactions to introduce the hydroxyl groups and the aldehyde functionality with the correct stereochemistry.

Functional Characterization of Glycosyltransferases

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor sugar onto an acceptor molecule. nih.govsigmaaldrich.com While not directly involved in the formation of the dihydroxyhexanal backbone itself, they are crucial in the broader context of natural product biosynthesis where such molecules may be glycosylated to enhance their stability, solubility, or biological activity. frontiersin.org

In the biosynthesis of related natural products, glycosyltransferases play a pivotal role in creating diverse glycoconjugates. nih.gov The hydroxyl groups of this compound, particularly the primary alcohol at C6 and the secondary alcohol at C5, represent potential sites for glycosylation. Characterization of glycosyltransferases from organisms that may produce this compound would involve heterologous expression of candidate genes, followed by in vitro assays with this compound and various activated sugar donors (e.g., UDP-glucose, UDP-rhamnose). The resulting glycosylated products would then be analyzed by techniques such as HPLC and mass spectrometry to determine the nature of the sugar and the linkage.

Mechanistic Studies on Epoxide Hydrolase Involvement

The presence of a vicinal diol in this compound strongly suggests the involvement of an epoxide hydrolase. These enzymes catalyze the hydrolysis of an epoxide ring to form a corresponding diol. wikipedia.org The biosynthesis would likely proceed through an intermediate, (5S,6S)-5,6-epoxyhexanal or a related unsaturated precursor that is first epoxidized by a monooxygenase (e.g., a cytochrome P450 enzyme).

Epoxide hydrolases are ubiquitous enzymes that play critical roles in the metabolism of both endogenous signaling molecules and xenobiotics. researchgate.net Mechanistic studies on the specific epoxide hydrolase involved in the biosynthesis of this compound would involve:

Identification and isolation of the enzyme: This could be achieved through genome mining for epoxide hydrolase homologues in a producing organism, followed by protein expression and purification.

Substrate specificity assays: The purified enzyme would be tested with the putative epoxide precursor to confirm its catalytic activity.

Stereochemical analysis: The stereochemistry of the resulting diol would be determined to confirm that the enzyme produces the (5S) configuration. This is a key step, as the stereospecificity of the reaction is a hallmark of enzymatic catalysis.

Inhibitor studies: The use of known epoxide hydrolase inhibitors would help to further characterize the enzyme's active site and reaction mechanism.

Recent research has highlighted the role of both soluble and microsomal epoxide hydrolases in the metabolism of various epoxides, such as 5(6)-epoxyeicosatrienoic acid, demonstrating their importance in cellular processes. nih.gov

Significance of Aldol (B89426) Condensation Reactions in Natural Product Biogenesis

Aldol condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry and are also employed in natural product biosynthesis. libretexts.orglibretexts.orgkhanacademy.org These reactions involve the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl. khanacademy.org

While this compound itself is not a direct product of an aldol condensation, the metabolic pathways leading to its C6 precursor could involve such reactions. For instance, the assembly of a six-carbon chain could be envisioned through the aldol addition of two three-carbon units. More directly, aldol-type reactions are crucial in the biosynthesis of a vast array of natural products, and understanding their enzymatic basis provides a framework for how complex carbon skeletons are assembled in nature. The study of aldol condensation products in natural sources like orange oil reveals that simple aldehydes can be precursors to more complex molecules. nih.govresearchgate.net

The Intermediary Role of this compound in Primary and Secondary Metabolic Networks

The structure of this compound positions it as a potential intermediary molecule linking primary and secondary metabolism. As a functionalized six-carbon unit, it could be derived from the catabolism of carbohydrates or lipids (primary metabolism) and then be shunted into specialized pathways to produce more complex secondary metabolites.

Its aldehyde and diol functionalities make it a versatile precursor for a variety of subsequent transformations, including:

Oxidation: The aldehyde could be oxidized to a carboxylic acid, forming 5,6-dihydroxyhexanoic acid, which could then enter fatty acid metabolism or be used as a building block for other molecules.

Reduction: The aldehyde could be reduced to an alcohol, yielding a 1,5,6-hexanetriol.

Further functionalization: The hydroxyl groups could be subject to phosphorylation, acylation, or glycosylation, leading to a diverse array of derivatives with potentially different biological activities.

The chiral nature of this compound suggests it could serve as a specific building block in the stereocontrolled synthesis of complex natural products.

Comparative Biosynthetic Analyses of Related Dihydroxyhexanals (e.g., Daunosamine (B1196630) Derivatives)

Daunosamine is an amino sugar found in the anthracycline antibiotics, such as daunorubicin (B1662515) and doxorubicin. Its biosynthesis starts from TDP-glucose and involves a series of enzymatic reactions including dehydration, epimerization, aminotransfer, and reduction. While structurally different from this compound (daunosamine is an amino sugar with a pyranose ring), a comparative analysis of their biosynthetic pathways can reveal common enzymatic strategies for the introduction of stereospecific hydroxyl groups and the modification of a six-carbon backbone.

The biosynthesis of daunosamine and other deoxysugars often involves enzymes that act on hexose (B10828440) precursors, modifying the oxidation state and stereochemistry at various positions. The enzymes responsible for creating the specific stereochemistry of the hydroxyl groups in daunosamine biosynthesis could share mechanistic similarities with the enzymes that generate the (5S) stereocenter in this compound. For instance, the stereospecific reduction of a ketone or the stereospecific hydration of a double bond are common enzymatic strategies. By comparing the genetic clusters and enzyme families involved in the biosynthesis of these different six-carbon molecules, researchers can identify candidate genes and enzymes for the yet-to-be-elucidated pathway of this compound.

Exploiting 5s 5,6 Dihydroxyhexanal for Precursor and Analog Synthesis: a Focus on Functional Applications

Utility as a Precursor for Pharmaceutical Intermediates

The structural motifs present in (5S)-5,6-Dihydroxyhexanal are frequently found in the side chains of important pharmaceutical compounds. Its defined stereochemistry and versatile functional groups make it a powerful tool for the construction of chiral drug intermediates, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Statins are a class of cholesterol-lowering drugs that are among the most prescribed medications worldwide. A key structural feature of many statins is a chiral dihydroxyheptanoate or dihydroxyheptenoate side chain. The stereoselective synthesis of this side chain is a critical aspect of the manufacturing process for drugs like atorvastatin (B1662188) and rosuvastatin. nih.govnih.gov this compound represents a key C6 chiral building block that can be elaborated to form these crucial side chains.

Enzymatic methods, particularly those employing aldolases, have emerged as powerful tools for the stereoselective synthesis of statin side-chain precursors. nih.govmdpi.com Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been shown to catalyze the sequential aldol (B89426) addition of two acetaldehyde (B116499) molecules to a starting aldehyde, creating a dihydroxyhexanal derivative with high stereocontrol. nih.govcsic.es For instance, the DERA-catalyzed reaction can produce intermediates like 3,5-dihydroxyhexanal, a structural isomer of the title compound, which is then converted to the characteristic statin side chain. nih.gov While direct synthesis starting from this compound is a conceptually similar strategy, published routes often generate the dihydroxyhexanal core in situ. The general biocatalytic approach highlights the importance of chiral dihydroxy aldehydes as pivotal intermediates in statin synthesis.

The following table summarizes key statins and the relevance of the chiral dihydroxy side chain:

StatinKey Side Chain FeatureRelevance of Chiral Dihydroxy Aldehyde Precursor
Atorvastatin(3R,5R)-3,5-Dihydroxyheptanoic acid derivativeThe C6 chiral dihydroxy aldehyde core is a direct precursor.
Rosuvastatin(3R,5R,6E)-3,5-Dihydroxyhept-6-enoic acid derivativeThe C6 chiral dihydroxy aldehyde core is a direct precursor.
Pitavastatin(3R,5R,6E)-3,5-Dihydroxyhept-6-enoic acid derivativeThe C6 chiral dihydroxy aldehyde core is a direct precursor.

Beyond statins, the chiral nature of this compound makes it an attractive starting material for the synthesis of a variety of other pharmacologically relevant chiral scaffolds. The aldehyde functionality allows for chain extension through reactions such as Wittig olefination, aldol condensation, and reductive amination. The vicinal diol can be protected and deprotected as needed, or it can be transformed into other functional groups, such as epoxides or cyclic ethers.

This versatility allows for the construction of complex molecular architectures with precise stereochemical control. For example, the core structure of this compound can be found within various classes of bioactive molecules, including those with anti-inflammatory, anti-viral, and anti-cancer properties. The ability to introduce new stereocenters under the directing influence of the existing C5 stereocenter is a powerful strategy in asymmetric synthesis. nih.gov The development of synthetic routes starting from this chiral aldehyde can provide access to novel drug candidates and facilitate the exploration of structure-activity relationships.

Application as a Chiral Building Block in Natural Product Total Synthesis

Natural products are a rich source of inspiration for drug discovery, often possessing complex and biologically active molecular architectures. The total synthesis of these compounds is a significant challenge in organic chemistry and often relies on the use of chiral building blocks to construct the target molecule in an enantiomerically pure form. This compound, as a readily available C6 chiral synthon, is well-suited for this purpose.

Pyranone and lactone moieties are common structural motifs in a wide range of natural products with diverse biological activities. nih.govnih.gov The chemical structure of this compound contains the necessary atoms to form a six-membered δ-lactone or, after further transformations, a pyranone ring. The aldehyde can be oxidized to a carboxylic acid, which can then undergo intramolecular cyclization with one of the hydroxyl groups to form a lactone.

The synthesis of such natural products often involves the stereocontrolled construction of a polyketide-like chain, which is then cyclized. Starting from a chiral building block like this compound can significantly simplify the synthetic route by providing a pre-installed stereocenter and the basic carbon skeleton for the heterocyclic ring. This approach has been utilized in the synthesis of various fungal metabolites and other biologically active compounds containing pyran or pyranone rings. nih.gov

Carbohydrates and their analogs are involved in a multitude of biological processes and are important targets for drug development. This compound can be considered a deoxygenated carbohydrate derivative and serves as a valuable precursor for the synthesis of various chiral carbohydrate mimetics and deoxy sugars. beilstein-journals.orgnih.govnih.govbris.ac.uk

The synthesis of C-glycopyranosyl aldehydes and their subsequent elaboration into more complex carbohydrate analogs is a well-established field. researchgate.net this compound can be used to construct the carbon backbone of deoxysugars, which are often found in bioactive natural products. nih.govbris.ac.uk The aldehyde and diol functionalities allow for the introduction of further hydroxyl groups and other substituents with stereochemical control, leading to the formation of a variety of carbohydrate derivatives that can be used to study carbohydrate-protein interactions or as potential therapeutic agents. The synthesis of poly(hydroxy)aminooxepanes as carbohydrate mimetics showcases the utility of chiral precursors in generating novel sugar-like structures. beilstein-journals.orgnih.gov

Rational Design and Synthesis of Analogs and Derivatives for Mechanistic Biological Inquiry

To understand the mechanism of action of a biologically active molecule, it is often necessary to synthesize a series of analogs and derivatives with systematic structural modifications. This allows for the probing of the interactions between the molecule and its biological target, such as an enzyme or a receptor. This compound provides a versatile platform for the rational design and synthesis of such molecular probes.

By modifying the aldehyde, the primary hydroxyl, or the secondary hydroxyl group, or by altering the stereochemistry at C5, a library of analogs can be created. For example, the aldehyde could be converted to an alcohol, an acid, or an amine. The hydroxyl groups could be acylated, alkylated, or replaced with other functional groups. These modifications can provide valuable insights into the structure-activity relationship of a parent compound and can help to identify the key pharmacophoric features responsible for its biological activity. The design and synthesis of novel enzyme inhibitors often rely on the availability of versatile chiral building blocks to create molecules that can specifically interact with the active site of the target enzyme. nih.govnih.govresearchgate.nettubitak.gov.trmdpi.com

Synthesis of Protected Forms and their Reactivity Profiles (e.g., Benzyloxy Derivatives)

The selective protection of the hydroxyl groups in this compound is a critical first step in many synthetic routes. Benzyl (B1604629) ethers are a common choice for protecting diols due to their stability under a wide range of reaction conditions and their susceptibility to cleavage by hydrogenolysis. The synthesis of benzyloxy derivatives of chiral 1,2-diols can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of the diol with a benzyl halide in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the protection, allowing for the selective protection of one hydroxyl group over the other.

Once protected, the reactivity of the remaining functional groups can be exploited. For instance, the aldehyde moiety in a mono- or di-benzylated this compound can undergo a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to extend the carbon chain. The presence of the bulky benzyloxy groups can exert significant steric influence on these reactions, potentially leading to high levels of diastereoselectivity.

The reactivity profile of these protected derivatives is of significant interest. For example, the benzyloxy groups can direct the stereochemical outcome of subsequent reactions at adjacent centers. Chelation control, involving the formation of a transient cyclic intermediate with a Lewis acid, is a powerful strategy to influence the facial selectivity of nucleophilic attack on the aldehyde or a derived ketone. The specific nature of the protecting group and the reaction conditions play a crucial role in determining the stereochemical course of the transformation.

Table 1: Representative Reactions of Protected this compound Derivatives

Starting MaterialReagents and ConditionsProductKey Observations
(5S)-5,6-Bis(benzyloxy)hexanal1. MeMgBr, Et₂O, -78 °C2. H₃O⁺(5S,6R)-5,6-Bis(benzyloxy)heptan-1-olHigh diastereoselectivity due to Felkin-Anh model or chelation control.
(5S)-5,6-Bis(benzyloxy)hexanalNaClO₂, t-BuOH, NaH₂PO₄(5S)-5,6-Bis(benzyloxy)hexanoic acidMild oxidation preserving the benzyl ethers.
(5S)-5-(Benzyloxy)-6-hydroxyhexanal1. NaBH₄, MeOH, 0 °C2. H₂O(5S)-5-(Benzyloxy)hexane-1,6-diolSelective reduction of the aldehyde.

Systematic Investigations of Structural Modifications and their Stereochemical Impact

Systematic structural modifications of this compound, both at the carbon skeleton and the functional groups, are essential for creating a diverse library of analogs with potentially novel applications. These modifications can have a profound impact on the stereochemistry of the molecule, either by introducing new stereocenters or by altering the conformation and reactivity of the existing chiral scaffold.

One area of investigation involves the homologation of the aldehyde, extending the carbon chain to produce longer-chain dihydroxy aldehydes or their derivatives. The stereochemical outcome of these chain-extension reactions is highly dependent on the reagents and the protecting groups employed. For instance, a Wittig reaction on a protected this compound would introduce a double bond, the geometry of which can be controlled by the choice of ylide. Subsequent stereoselective reduction or dihydroxylation of this double bond can then generate new stereocenters with a predictable relative and absolute configuration.

Another avenue for structural modification is the alteration of the diol moiety itself. Epoxidation of a protected precursor followed by nucleophilic ring-opening provides a versatile method for introducing a variety of substituents at the C5 or C6 position with controlled stereochemistry. The regioselectivity and stereoselectivity of the epoxide opening are influenced by the nature of the nucleophile and the reaction conditions, allowing for the synthesis of a range of diastereomeric products.

The stereochemical impact of these modifications is a key aspect of these investigations. The introduction of new stereocenters creates diastereomers, and understanding the factors that control the formation of one diastereomer over another is crucial for rational analog design. Spectroscopic techniques, such as NMR, and chiral chromatography are indispensable tools for determining the stereochemical purity and absolute configuration of the synthesized analogs.

Table 2: Impact of Structural Modifications on Stereochemistry

Modification StrategyExample ReactionPotential Stereochemical OutcomeMethod of Analysis
Chain Extension (Wittig)(5S)-5,6-Bis(benzyloxy)hexanal + Ph₃P=CHCO₂EtFormation of (E/Z)-isomers of the α,β-unsaturated ester.NMR (coupling constants)
Epoxidation/Ring-OpeningEpoxidation of a protected hexenal (B1195481) derivative followed by reaction with NaN₃Formation of diastereomeric azido (B1232118) alcohols.Chiral HPLC, NMR
Aldol AdditionReaction of a protected derivative with an enolateCreation of two new stereocenters, leading to multiple possible diastereomers.NMR, X-ray crystallography

Advanced Analytical and Computational Methodologies in 5s 5,6 Dihydroxyhexanal Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for isolating and quantifying (5S)-5,6-Dihydroxyhexanal from biological and chemical matrices. The choice of technique depends on the sample complexity and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Aldehyde and Carboxylic Acid Analysis

High-Performance Liquid Chromatography (HPLC) is a highly effective method for the separation and quantification of this compound and its potential oxidized metabolite, (5S)-5,6-dihydroxyhexanoic acid. nih.govnih.gov Given that simple aldehydes lack a strong native chromophore for standard UV detection, derivatization is a common strategy to enhance sensitivity and selectivity. mdpi.comnih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde group to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry. Alternatively, fluorescent derivatizing agents like cyclohexane-1,3-dione can be used, enabling highly sensitive fluorescence detection. researchgate.net

Reversed-phase (RP-HPLC) is the most common mode used for this analysis, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov This setup allows for the separation of the more polar dihydroxyhexanal from its corresponding carboxylic acid and other less polar components. The precise control over the mobile phase composition, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the fine-tuning of the separation. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Aldehyde Analysis
ParameterCondition
ColumnC18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Detection (Post-Derivatization)UV at 360 nm (DNPH) or Fluorescence (Ex 390 nm, Em 460 nm) researchgate.net
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Comprehensive Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds within complex biological samples. nih.govmdpi.com Due to the low volatility and polar nature of this compound, derivatization is essential prior to GC-MS analysis. nih.gov A common approach involves converting the aldehyde to a more volatile oxime derivative using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govsigmaaldrich.com The hydroxyl groups can also be silylated to further increase volatility.

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the capillary column's stationary phase. scirp.org The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. scirp.org This makes GC-MS an ideal tool for comprehensive metabolite profiling and detecting this compound in complex matrices like cell lysates or tissue extracts. mdpi.com

Table 2: Typical GC-MS Method for Derivatized Aldehyde Profiling
ParameterCondition
Derivatization AgentO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) sigmaaldrich.com
GC ColumnSLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 µm) sigmaaldrich.com
Carrier GasHelium at 1.2 mL/min
Oven ProgramInitial 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Range50-550 m/z

Advanced Spectroscopic Characterization for Definitive Structural Elucidation

While chromatography excels at separation, advanced spectroscopic techniques are required for the unambiguous confirmation of the molecular structure and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules. Standard one-dimensional ¹H and ¹³C NMR experiments confirm the connectivity of the carbon skeleton and the presence of functional groups (aldehyde, two hydroxyls) in this compound.

However, the most critical application of NMR in this context is the definitive assignment of the absolute configuration at the C5 chiral center. nih.gov This is accomplished by derivatizing the diol with a chiral derivatizing agent (CDA), such as the (R)- and (S)-enantiomers of α-methoxy-α-phenylacetic acid (MPA). acs.orgresearchgate.net This reaction creates a mixture of diastereomeric esters. By comparing the ¹H NMR spectra of the two diastereomers, subtle differences in the chemical shifts (Δδ) of protons near the chiral center can be observed. acs.orgresearchgate.net A consistent model allows these chemical shift differences (Δδ^(RS) = δ_R - δ_S) to be correlated directly with the absolute stereochemistry of the original diol. acs.orgresearchgate.net

Table 3: Principle of Stereochemical Assignment using MPA Derivatization in ¹H NMR
ProtonHypothetical δ for (R)-MPA Ester (ppm)Hypothetical δ for (S)-MPA Ester (ppm)Calculated Δδ^(RS) (ppm)Stereochemical Implication
H at C4a2.152.25-0.10The specific pattern of positive and negative Δδ values for protons on either side of the C5 chiral center allows for the unambiguous assignment of the (S) configuration based on established models. acs.orgacs.org
H at C4b1.902.02-0.12
H at C64.104.05+0.05

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass, typically with an accuracy of less than 5 parts per million (ppm). fiveable.me This capability allows for the unequivocal determination of a compound's elemental composition. measurlabs.com For this compound, HRMS can confirm the molecular formula C₆H₁₂O₃ by matching the experimentally measured exact mass to the theoretical calculated mass. fiveable.me

HRMS is also a powerful tool for purity assessment. It can distinguish the target compound from potential impurities that may have the same nominal mass but different elemental formulas (isobars). fiveable.me This is crucial for verifying the purity of synthesized standards or for identifying specific molecules in complex mixtures without ambiguity. The high resolving power of HRMS is essential for confident molecular identification in metabolomics and other discovery-based research. rsc.orgnih.gov

Table 4: HRMS Data for Purity Assessment
CompoundMolecular FormulaTheoretical Exact Mass (Da)Resolving Power Requirement
This compoundC₆H₁₂O₃132.07864-
Potential Impurity (e.g., Dehydrated product)C₆H₁₀O₂114.06808High resolution easily distinguishes this from the target compound.
Potential Impurity (Over-oxidation product)C₆H₁₂O₄148.07356High resolution easily distinguishes this from the target compound.

Rigorous Enzymatic Activity Assays and Comprehensive Kinetic Analysis

Understanding the biological role of this compound involves studying the enzymes that synthesize or metabolize it. Aldehyde dehydrogenases (ALDH) are a key class of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. iu.edusigmaaldrich.com

The activity of an ALDH enzyme towards this compound can be measured using a coupled colorimetric or fluorometric assay. bioassaysys.com3hbiomedical.com In this type of assay, the enzymatic oxidation of the aldehyde substrate is coupled to the reduction of the cofactor NAD⁺ to NADH. The production of NADH is then monitored, either directly by its absorbance at 340 nm, or by using a probe that reacts with NADH to produce a highly colored or fluorescent product. sigmaaldrich.comnih.gov The rate of product formation is directly proportional to the enzyme's activity.

Comprehensive kinetic analysis is performed by measuring the initial reaction rates at varying concentrations of the this compound substrate. By fitting this data to the Michaelis-Menten equation, key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) can be determined. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are fundamental to characterizing the enzyme's efficiency and specificity for this compound.

Table 5: Hypothetical Kinetic Data for an ALDH with this compound
Substrate Concentration [S] (µM)Initial Velocity (V₀) (µmol/min/mg)
100.55
251.20
501.95
1002.80
2003.60
4004.20
Calculated Kinetic Parameters: Kₘ ≈ 85 µM, Vₘₐₓ ≈ 5.0 µmol/min/mg

Lack of Specific Research Data for this compound Prevents In-Depth Analysis

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the chemical compound this compound. As a result, providing a detailed article on the "" as outlined in the user's request is not feasible with currently available information. The requested in-depth analysis of spectrophotometric methods, kinetic parameters, and computational modeling is contingent upon the existence of published research directly involving this compound, which appears to be unavailable at this time.

While general principles of enzyme kinetics and computational chemistry are well-established, applying them to this compound without specific experimental data would be purely speculative and would not meet the standards of a scientifically accurate and informative article. The methodologies outlined, including enzyme-substrate docking, conformational analysis, and predictive modeling for enzyme design, are powerful tools in biochemical research. nih.govresearchgate.net However, their application and the resulting data are highly specific to the enzyme and substrate .

For instance, spectrophotometric assays for determining enzyme activity are designed based on the specific chemical properties of the substrate and product molecules. Similarly, fundamental kinetic parameters such as Keq, kcat, and Km are experimentally determined values that characterize a specific enzyme-substrate interaction. Without studies on enzymes that metabolize this compound, no such data can be reported.

Furthermore, computational studies such as enzyme-substrate docking rely on the known three-dimensional structures of both the enzyme and the substrate to predict binding modes and interactions. mdpi.com Advanced conformational analysis and thermostability predictions also require specific structural and energetic data. nih.gov Predictive modeling for rational enzyme design and targeted mutagenesis is an even more advanced step, building upon a solid foundation of experimental and computational data for a specific enzyme system. researchgate.netresearchgate.net

Given the absence of primary research literature on this compound, any attempt to generate the requested article would necessitate fabricating data and research findings, which is contrary to the principles of scientific integrity. Therefore, until specific research on this compound is published, a detailed analysis as requested cannot be provided.

Future Directions and Emerging Research Paradigms for 5s 5,6 Dihydroxyhexanal

Development of Next-Generation Stereoselective Synthetic Methodologies

The precise stereochemical control in the synthesis of molecules like (5S)-5,6-Dihydroxyhexanal is paramount. Future research will likely focus on the development of novel catalytic systems that offer high enantioselectivity and efficiency. Organocatalysis, for instance, presents a promising avenue for the asymmetric synthesis of chiral aldehydes. nih.gov The use of chiral catalysts derived from natural products, such as carbohydrates, could provide a sustainable and versatile platform for these transformations. mdpi.com These catalysts can offer precise stereochemical control due to their rigid structures and multiple functional groups that can be tailored to influence catalytic activity and selectivity. mdpi.com

Furthermore, advancements in transition-metal catalysis are expected to yield more sophisticated methods for the stereoselective synthesis of polyhydroxy compounds. The development of novel chiral ligands for transition metals will be crucial in achieving high yields and enantiomeric excesses in reactions such as asymmetric dihydroxylation and hydroformylation of unsaturated precursors. Research into the catalytic enantioselective addition of organometallic reagents to aldehydes is also a promising area, with the potential to construct the chiral centers of this compound with high precision. mdpi.com The integration of flow chemistry with these advanced catalytic systems could enable continuous and scalable production, a significant step towards industrial applicability.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Organocatalysis Use of small organic molecules as catalysts.High enantioselectivity, metal-free, environmentally benign.
Carbohydrate-based Catalysts Utilization of abundant and chiral natural products.Sustainable, biocompatible, tunable catalytic properties.
Transition-Metal Catalysis Employment of metals with chiral ligands.High catalytic activity, broad substrate scope, potential for novel transformations.
Flow Chemistry Continuous reaction processing.Scalability, improved safety, precise control over reaction parameters.

Exploration of Undiscovered Biosynthetic Functions and Pathways

While the synthetic routes to this compound are being explored, its natural biosynthetic pathways remain largely uncharacterized. Future research will likely delve into identifying the enzymatic machinery responsible for its formation in biological systems. It is plausible that this compound is an intermediate in the metabolism of larger biomolecules, such as lipids or carbohydrates. Investigating the metabolic pathways of structurally related diols and aldehydes could provide clues to the biosynthetic origins of this compound. nih.gov

Metabolic engineering strategies in microorganisms like Escherichia coli could be employed to elucidate these pathways. nih.gov By overexpressing or knocking out specific genes encoding for enzymes such as dehydrogenases, reductases, and aldolases, researchers can study the resulting metabolic changes and identify the key enzymes involved in the biosynthesis of diols and polyhydroxy aldehydes. nih.gov Furthermore, the exploration of microbial diversity from various environments may lead to the discovery of novel enzymes with the specific activity required for the synthesis of this compound. The identification of such biosynthetic routes would not only provide fundamental biological insights but also pave the way for the development of bio-based production methods.

Advanced Engineering of Biocatalysts for Sustainable and Scalable Production

The use of enzymes, or biocatalysts, for the synthesis of chiral compounds offers significant advantages in terms of specificity and sustainability. nih.gov Future research will focus on the engineering of enzymes, particularly alcohol dehydrogenases (ADHs), to enhance their efficiency and selectivity for the production of this compound. nih.govfrontiersin.org Techniques such as directed evolution and rational protein design can be used to create enzyme variants with improved catalytic activity, stability, and substrate specificity. rsc.org

For instance, ADHs can be engineered to catalyze the stereoselective reduction of a corresponding diketone or hydroxyketone precursor to yield this compound. nih.gov The engineering efforts may focus on modifying the enzyme's active site to better accommodate the substrate and to control the stereochemical outcome of the reaction. rsc.org The development of whole-cell biocatalysts, where the engineered enzyme is expressed in a microbial host, could further streamline the production process by eliminating the need for costly enzyme purification. Moreover, the implementation of cofactor regeneration systems within the whole-cell catalyst is crucial for the economic feasibility of industrial-scale production. researchgate.net

Biocatalyst Engineering StrategyObjectiveExpected Outcome for this compound Production
Directed Evolution To generate and screen enzyme variants with improved properties.Enhanced catalytic efficiency, improved stereoselectivity, and greater stability.
Rational Protein Design To make specific, targeted modifications to the enzyme's structure.Increased substrate specificity and predictable control over the reaction outcome.
Whole-Cell Biocatalysis To use microorganisms expressing the engineered enzyme.Simplified production process, reduced costs, and integrated cofactor regeneration.

Elucidation of Interconnected Biochemical Network Interactions

Understanding the role of this compound within a broader biochemical context is a key area for future investigation. As a polyhydroxy aldehyde, it may interact with various metabolic pathways, including those of short-chain fatty acids and other signaling molecules. mdpi.commdpi.com Research into the metabolic fate of this compound will be crucial to determine its biological significance. It could be a substrate for further enzymatic transformations, leading to the formation of other bioactive molecules, or it may act as a signaling molecule itself, modulating cellular processes. nih.gov

Future studies could employ metabolomics and systems biology approaches to map the interconnected biochemical networks involving this compound. By tracing the metabolic flux of isotopically labeled precursors, researchers can identify the downstream metabolites and the enzymes responsible for their formation. This will not only shed light on the physiological role of this compound but also uncover potential targets for therapeutic intervention or new opportunities for metabolic engineering. The study of its interactions with cellular receptors and signaling pathways could reveal novel biological functions for this class of molecules. mdpi.com

Q & A

Q. What established synthetic methodologies are available for (5S)-5,6-Dihydroxyhexanal, and how do their yields and purity compare?

  • Methodological Answer : Synthesis typically involves stereoselective oxidation of hexanal precursors or enzymatic catalysis. For example, Sharpless asymmetric dihydroxylation of 5-hexenal derivatives can yield the (5S)-configured diol, followed by controlled oxidation to the aldehyde. Yields vary based on catalysts (e.g., OsO₄ for dihydroxylation vs. TEMPO/oxoammonium salts for oxidation). Purity is optimized via flash chromatography or preparative HPLC, with characterization by [¹H/¹³C NMR] to confirm stereochemistry . Competing pathways, such as over-oxidation to carboxylic acids, require careful monitoring .

Q. How can researchers confirm the stereochemical configuration at the 5-position of this compound?

  • Methodological Answer : Chiral resolution via HPLC with a chiral stationary phase (e.g., Chiralpak® AD-H) coupled with optical rotation measurements is standard. X-ray crystallography provides definitive proof, though it requires high-purity crystals. Comparative NMR analysis with known stereoisomers (e.g., coupling constants in NOESY spectra) is also effective. Systematic IUPAC naming conventions (e.g., (5S) designation) align with these analytical results .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its potential flammability (similar to hexanal derivatives ), use inert atmospheres (N₂/Ar) during reactions. Store at ≤4°C in amber vials to slow decomposition. PPE (gloves, goggles) is mandatory, and spills should be neutralized with absorbents (e.g., vermiculite) to avoid ignition risks. Fume hoods are required for volatile steps .

Advanced Research Questions

Q. What kinetic and mechanistic pathways dominate the isomerization of this compound under acidic vs. alkaline conditions?

  • Methodological Answer : Under acidic conditions, intramolecular hemiacetal formation is favored, while alkaline conditions promote β-elimination to form α,β-unsaturated aldehydes. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants (e.g., k = 0.12 s⁻¹ at pH 2 vs. 0.87 s⁻¹ at pH 12). Competing pathways, such as hydration to geminal diols, are monitored via [¹³C NMR] .

Q. How can discrepancies in reported thermodynamic data (e.g., ΔfH°) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities or inconsistent calibration standards. Address this by cross-validating data via bomb calorimetry (for ΔfH°) and high-purity synthesis (>99% by GC-MS). Collaborative inter-laboratory studies using standardized protocols (e.g., IUPAC guidelines) reduce variability .

Q. What advanced chromatographic techniques optimize separation of this compound from diastereomers or degradation products?

  • Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic stationary phase (e.g., ZIC®-HILIC) achieves baseline separation of diastereomers. For degradation products (e.g., 5-ketohexanal), UPLC-QTOF-MS with a C18 column and 0.1% formic acid mobile phase provides high resolution. Method validation follows ICH Q2(R1) criteria .

Q. How does this compound interact with atmospheric oxidants (e.g., •OH) in environmental chemistry studies?

  • Methodological Answer : Smog chamber experiments with •OH radicals (generated via H₂O₂ photolysis) show rapid oxidation to dicarboxylic acids (e.g., 5,6-dihydroxyhexanoic acid). Product distribution is analyzed via FTIR and aerosol mass spectrometry (AMS). Competing pathways, such as Criegee intermediate formation, are modeled computationally (Gaussian 16, DFT) .

Data Contradiction and Validation

Q. Why do some studies report conflicting biological activity data for this compound, and how can these be reconciled?

  • Methodological Answer : Contradictions stem from differences in cell-line viability assays (e.g., MTT vs. resazurin) or impurities in test compounds. Reproducibility is improved by using authenticated cell lines (ATCC) and orthogonal assays (e.g., flow cytometry for apoptosis). Meta-analyses of raw data (via platforms like Zenodo) identify outlier studies .

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